molecular formula C8H10N2O B1273664 2-Amino-4-methylbenzamide CAS No. 39549-79-6

2-Amino-4-methylbenzamide

Cat. No. B1273664
CAS RN: 39549-79-6
M. Wt: 150.18 g/mol
InChI Key: RUHKZVAPXHIWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methylbenzamide is a chemical compound that is structurally related to a variety of benzamide derivatives. These derivatives are often studied for their potential applications in medicinal chemistry, materials science, and as fluorescence labels for carbohydrates. Although the provided papers do not directly discuss 2-Amino-4-methylbenzamide, they do provide insights into the chemistry of related benzamide compounds, which can be extrapolated to understand the properties and reactivity of 2-Amino-4-methylbenzamide.

Synthesis Analysis

The synthesis of benzamide derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves condensation reactions, chlorination, and further condensation with diamine . Similarly, novel aromatic polyimides were synthesized from diamines, including 4-aminobenzamide derivatives, by polymerization with various anhydrides . These methods could potentially be adapted for the synthesis of 2-Amino-4-methylbenzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For instance, the structures of N-unsubstituted 2-aminobenzamides were characterized using 1H-NMR, UV-Vis, FT-IR, FT-Raman, and XRD, complemented with DFT calculations . These techniques can reveal details such as intramolecular hydrogen bonding and the preferred conformations of the molecules. Such analyses are crucial for understanding the reactivity and physical properties of the compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide was studied, showing selective toxicity for hypoxic cells due to enzymatic reduction of nitro groups to amines or hydroxylamines . This type of reactivity is significant for the development of bioreductive drugs. Similarly, the coordination behavior of 2-aminobenzamide with Ni(II) ions was investigated, leading to the formation of complexes with potential bioactive properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can vary widely. For instance, the synthesized polyimides from 4-aminobenzamide derivatives exhibited solubility in organic solvents and high thermal stability . The crystal structure analysis of benzamide derivatives can provide insights into their intermolecular interactions, which are important for understanding their solubility, melting points, and other physical properties . Additionally, the fluorescence labeling of carbohydrates with 2-aminobenzamide (2AB) indicates the utility of benzamide derivatives in analytical chemistry .

Scientific Research Applications

Thermal Stability Studies

Research on related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), has focused on their thermal stability. Studies have used dynamic DSC curves to obtain data like activation energy, initial decomposition temperature, and heat release for thermal decomposition, predicting thermal stability parameters like TMRad and SADT (Cong & Cheng, 2021).

Anticonvulsant Activity

A series of 4-aminobenzamides, including variants of 2-Amino-4-methylbenzamide, have been synthesized and evaluated for their anticonvulsant effects. These compounds were tested against seizures in mice, showing varying degrees of efficacy and potency, contributing to the understanding of anticonvulsant drug development (Clark et al., 1984).

Environmental Applications

Studies have also focused on environmental applications, such as the removal of Ni(II) from aqueous solutions using compounds derived from 2-Amino-4-methylbenzamide. These compounds, impregnated into matrices like hydrous zirconium oxide, have shown high removal efficiency, demonstrating potential for water treatment and environmental remediation (Rahman & Nasir, 2019).

Antimicrobial Studies

Mannich bases incorporating pharmacophores like 2-methylbenzamide have been synthesized and studied for their antimicrobial action. These compounds have shown potential against various pathogens, contributing to the search for new antimicrobial agents (Joshi, Manikpuri, & Khare, 2009).

Cancer Treatment Research

In cancer research, compounds like 2-Amino-4-methylbenzamide have been used to develop novel inhibitors targeting specific proteins involved in cancer progression. For instance, the development of kinesin spindle protein inhibitors, which can induce cellular death in cancer cells, has utilized similar compounds (Theoclitou et al., 2011).

Material Science

In material science, the synthesis of novel aromatic polyimides using compounds like 2-Amino-4-methylbenzamide has been explored. These polyimides have potential applications in various fields due to their solubility and thermal stability (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Safety And Hazards

While specific safety data for 2-Amino-4-methylbenzamide was not found, benzamides can be harmful if swallowed, in contact with skin, or if inhaled . They can also cause serious eye damage . Therefore, it’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-amino-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHKZVAPXHIWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384257
Record name 2-amino-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylbenzamide

CAS RN

39549-79-6
Record name 2-amino-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was prepared following the procedure described in Step 3 of Intermediate-1 using 4-methyl-2-nitrobenzamide (1.60 g, 8.88 mmol), iron powder (2.97 g, 53.33 mmol), and NH4Cl (2.85 g, 53.33 mmol) in EtOH (8 mL) and water (2 mL) to afford 1.2 g of the title product. 1H NMR (300 MHz, DMSO-d6): δ 7.62 (br s, 1H), 7.42 (d, J=7.8 Hz, 1H), 6.93 (br s, 1H), 6.53 (s, 2H), 6.46 (s, 1H), 6.29 (d, J=7.8 Hz, 1H), 2.15 (s, 3H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.85 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.97 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-amino-4-methylbenzonitrile (10 g, 75.7 mmol) was dissolved in ethanol, added with potassium hydroxide (21.2 g, 378 mmol), followed by refluxing for 8 hours. The reaction mixture was cooled to room temperature, concentrated under reduced pressure, and dissolved in ethyl acetate. The organic layer formed was washed with a saturated aqueous solution of sodium bicarbonate and brine. The obtained organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and recrystallized from ethanol to obtain the title compound (4.9 g, 43%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methylbenzamide
Reactant of Route 2
2-Amino-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
2-Amino-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
2-Amino-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
2-Amino-4-methylbenzamide
Reactant of Route 6
2-Amino-4-methylbenzamide

Citations

For This Compound
32
Citations
M Pavlović, A Tadić, N Gligorijević, J Poljarević… - Journal of Inorganic …, 2020 - Elsevier
… Four new ruthenium(II)-arene complexes (C1-C4) were synthesized in the reaction of 3-aminobenzamide analogues, 2-amino-4-methylbenzamide (L1) and 3-amino-N-…
Number of citations: 17 www.sciencedirect.com
A Metzger, DJ Diller, TH Lin… - … Chemistry & High …, 2006 - ingentaconnect.com
… Similarly the regio-isomer 2-amino-4-methylbenzamide was also not decoded as an active building block. The only other R2 fragment that was decoded multiple times was derived from …
Number of citations: 7 www.ingentaconnect.com
DJ Diller, TH Lin, A Metzger - Current Topics in Medicinal …, 2005 - ingentaconnect.com
… groups in the R2 position, the second library contained a number of groups similar to the 3-amino-4methylbenzamide such as 3-amino-benzamide or 2-amino-4methylbenzamide. Even …
Number of citations: 48 www.ingentaconnect.com
CV Karthikeyan - 2014 - search.proquest.com
… The other halogenases, PrnA, SttH and PyrH, were able to chlorinate a wider range of substrates including tryptophan, kynurenine, anthranilamide, 2-amino-4-methylbenzamide and …
Number of citations: 2 search.proquest.com
JT Gavin, JK Annor-Gyamfi, RA Bunce - Molecules, 2018 - mdpi.com
… Most commercial chemicals and solvents were used as received, except for 2-amino-4-methylbenzamide, which required recrystallization from ethanol. 2-Amino-N-phenylbenzamide …
Number of citations: 16 www.mdpi.com
SA Shepherd, C Karthikeyan, J Latham, AW Struck… - Chemical …, 2015 - pubs.rsc.org
… other anilines also proved to be halogenase substrates; N-phenylanthranilic acid (5) resulted in a single chlorinated product 5a with both halogenases; 2-amino-4-methylbenzamide (6) …
Number of citations: 110 pubs.rsc.org
H Zhao, H Fu, R Qiao - The Journal of Organic Chemistry, 2010 - ACS Publications
A simple copper-catalyzed direct amination of ortho-functionalized haloarenes (2-halobenzoic acid, 2-halobenzamide, and N-(2-bromophenyl)acetamide derivatives) has been …
Number of citations: 109 pubs.acs.org
S Abbott, J Cloutier, K Houde, C Penney… - Synthesis, 2011 - thieme-connect.com
Triazinoquinazolinone derivatives are synthesized by cyclization of aminobenzamide-substituted triazine compounds in the presence of a proton source such as trifluoroacetic acid or …
Number of citations: 6 www.thieme-connect.com
A Nathubhai, T Haikarainen, PC Hayward… - European Journal of …, 2016 - Elsevier
Tankyrases (TNKSs), members of the PARP (Poly(ADP-ribose)polymerases) superfamily of enzymes, have gained interest as therapeutic drug targets, especially as they are involved in …
Number of citations: 25 www.sciencedirect.com
YH Vo, TV Le, HD Nguyen, TA To, HQ Ha… - Journal of Industrial and …, 2018 - Elsevier
… Moving to 2-amino-4-methylbenzamide, the cyclocondensation transformation with β-ketoesters afforded 91% yield of 2,7-dimethylquinazolin-4(3H)-one (Entry 5), 94% yield of 2-ethyl-7-…
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.